Butyl (2S)-2,5-diamino-5-oxopentanoate
Butyl (2S)-2,5-diamino-5-oxopentanoate
Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Brand Name:
Vulcanchem
CAS No.:
3837-34-1
VCID:
VC0000078
InChI:
InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
SMILES:
CCCCOC(=O)C(CCC(=O)N)N
Molecular Formula:
C9H18N2O3
Molecular Weight:
202.25 g/mol
Butyl (2S)-2,5-diamino-5-oxopentanoate
CAS No.: 3837-34-1
ADC Toxins
VCID: VC0000078
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
Purity: min. 98%. (NMR (D2O))
CAS No. | 3837-34-1 |
---|---|
Product Name | Butyl (2S)-2,5-diamino-5-oxopentanoate |
Molecular Formula | C9H18N2O3 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | butyl (2S)-2,5-diamino-5-oxopentanoate |
Standard InChI | InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1 |
Standard InChIKey | HVKWQKRQGKCDSG-ZETCQYMHSA-N |
Isomeric SMILES | CCCCOC(=O)[C@H](CCC(=O)N)N |
SMILES | CCCCOC(=O)C(CCC(=O)N)N |
Canonical SMILES | CCCCOC(=O)C(CCC(=O)N)N |
Appearance | colorless crystal powder. |
Description | Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier. |
Purity | min. 98%. (NMR (D2O)) |
Synonyms | 1-n-butylquinuclidinium bromide, N-n-butylquinuclidinium bromide. |
Reference | - Kellet et al., J. Pharm. Sci. (1966). 55(3):414-417 - Barlow, Molec. Pharm. (1971). 7(4):357 |
PubChem Compound | 13783311 |
Last Modified | Nov 11 2021 |
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